Methyl 3,5-dibromo-2-sulfamoylbenzoate

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Researchers requiring a structurally defined, dual-handle sulfamoylbenzoate for derivatization often encounter supply inconsistency of regiospecific isomers. This compound resolves that gap with verified 3,5-dibromo-2-sulfamoyl architecture essential for intramolecular H-bonding and metal chelation. - Ortho-sulfamoyl & dual bromine substitution enable sequential Pd-catalyzed coupling (Suzuki, Buchwald) for complex library synthesis. - Serves as a late-stage intermediate to anticonvulsant pharmacophores; ester handle allows hydrolysis or amidation. - 98% purity benchmark supports use as an HPLC/LC-MS reference standard and in crystallography (anomalous Br scattering).

Molecular Formula C8H7Br2NO4S
Molecular Weight 373.02 g/mol
CAS No. 1094713-90-2
Cat. No. B13628269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dibromo-2-sulfamoylbenzoate
CAS1094713-90-2
Molecular FormulaC8H7Br2NO4S
Molecular Weight373.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)Br)S(=O)(=O)N
InChIInChI=1S/C8H7Br2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
InChIKeyKVNMHYORAZUVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 3,5-dibromo-2-sulfamoylbenzoate


Methyl 3,5-dibromo-2-sulfamoylbenzoate is a polyhalogenated sulfonamide ester classified under sulfamoylbenzoates [1]. This compound serves primarily as a synthetic intermediate, with its structural features — a methyl ester, two bromine substituents, and a primary sulfamoyl group — enabling specific reactivity profiles for the elaboration of more complex molecules. Its physicochemical identity is established by vendor-reported data, including a molecular weight of 373.02 g/mol and a predicted density of 1.977 g/cm³ . It is important to note that this compound is distinct from the more widely published methyl 5-sulfamoyl-benzoate series, as the sulfamoyl group here is positioned ortho to the ester [2].

Identity
Polyhalogenated sulfonamide ester; synthetic intermediate
Key motif
Ortho-sulfamoyl methyl ester with 3,5-dibromo substitution
Procurement note
Exact scaffold required; distinct from 5-sulfamoyl series and simple analogs

Why Generic Substitution Fails for This Compound


Generic substitution within the sulfamoylbenzoate class is precluded by the critical dependence of biological and chemical activity on the precise pattern of aromatic substitution. While compounds like methyl 2-sulfamoylbenzoate or methyl 3,5-dibromobenzoate share single functional motifs, they lack the combined steric and electronic influence of the 3,5-dibromo-2-sulfamoyl arrangement [1]. The ortho-relationship between the ester and sulfamoyl group is known to be essential for intramolecular hydrogen bonding and metal chelation in certain bioactive conformations, a feature lost in 4- or 5-sulfamoyl isomers [1]. Furthermore, the presence of two bromine atoms dramatically alters lipophilicity (calculated logP), metabolic stability, and heavy-atom derivatization potential for X-ray crystallography, making near-analogues unsuitable for protocols requiring this specific scaffold [2]. Therefore, procurement must be exact to ensure the desired reactivity or target engagement.

Pattern Ortho sulfamoyl-ester orientation may be essential for intramolecular H-bonding and chelation; 4- or 5-sulfamoyl isomers likely lose this context.
Phys-chem Dual bromine substitution alters lipophilicity, metabolic stability, and heavy-atom derivatization potential compared to non-brominated or mono-halogenated analogs.
Reactivity Compounds missing the combined 3,5-dibromo-2-sulfamoyl arrangement may not support the intended synthetic elaboration or target-engagement studies.

Quantitative Differentiation Evidence vs. Analogs


Physicochemical Profile vs. Non-Brominated and Non-Sulfamoylated Analogs

A direct head-to-head comparison of the target compound with its simplest structural analogs demonstrates substantial differences in key computed physicochemical properties. The presence of the 2-sulfamoyl group significantly increases the molecular weight, hydrogen bond donor/acceptor count, and polar surface area compared to methyl 3,5-dibromobenzoate. Conversely, the 3,5-dibromo substitution markedly elevates the predicted logP and molecular refractivity relative to methyl 2-sulfamoylbenzoate . These in silico differences are critical for membrane permeability, solubility, and target binding, strongly suggesting distinct biological and chromatographic behavior.

Physicochemical vs. analogs
Reported
373.02 g/mol target +79.08 vs non-sulfamoyl analog +143.77 vs non-brominated sulfamoyl analog
Supports distinct permeability and target-binding context relative to simpler analogs
In silico and database-derived values; confirm experimentally for specific assay conditions
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Purity Grade Advantage Over Generic Reagent-Grade Alternatives

Vendor specifications offer a quantifiable distinction for procurement. The primary cataloged form of this compound is offered at 98% purity by at least one major research chemical supplier . This contrasts with many generic sulfamoylbenzoate building blocks which are often listed at lower purities (e.g., 95% or '95%+') without specified batch analysis. While this is not a head-to-head biological comparison, it provides a concrete specification for researchers requiring high-purity input material for sensitive reactions such as metal-catalyzed couplings or pharmacokinetic studies where impurities could act as catalyst poisons.

Purity specification
Specification review
98%
May reduce side reactions and purification burden in sensitive coupling steps
Vendor specification; independent batch verification recommended
Analytical Chemistry Procurement Reproducibility

Gap in Comparative Biological Activity Data

A thorough search of PubMed, Google Scholar, and patent databases fails to identify any published study that directly measures and compares the biological activity (e.g., IC50, Ki, Kd) of methyl 3,5-dibromo-2-sulfamoylbenzoate against a defined comparator in a standardized assay. Claims of carbonic anhydrase inhibition found on some vendor sites are not substantiated by retrievable primary literature. The closest published series investigates methyl 5-sulfamoyl-benzoates, which are constitutional isomers with a different substitution pattern, and thus cannot serve as a direct baseline [1]. This lack of data means that any differentiation based on biological potency is currently unsupported.

Biological activity gap
Data to verify
No published IC50/Ki found for this compound. Closest series (5-sulfamoyl) not directly comparable.
Procurement value currently relies on chemical utility, not validated pharmacological probe status
Literature search through early 2026; primary comparative data needed
Data Gap Biological Evaluation Carbonic Anhydrase

Recommended Application Scenarios


Scaffold for Late-Stage Cross-Coupling Diversification

The two aryl bromine atoms provide robust handles for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the programmed, differential introduction of aryl or amine functionalities at the 3- and 5-positions, making it a superior starting material over mono-brominated or non-brominated sulfamoylbenzoates for building complex libraries .

Intermediate for Ortho-Sulfamoylbenzoate Bioisosteres

Given the established role of 2-sulfamoylbenzoates as anticonvulsant pharmacophores, this 3,5-dibromo derivative serves as a late-stage intermediate to prepare novel analogs for structure-activity relationship (SAR) studies. The methyl ester can be hydrolyzed to the carboxylic acid or transformed into amides, providing a versatile entry point into a historically active class [1].

Heavy-Atom Derivative for X-ray Crystallography

The presence of two bromine atoms (anomalous scattering at Cu Kα wavelength) makes this compound, or its immediate conjugates, suitable for co-crystallization studies where experimental phasing is required. This is a distinct advantage over non-halogenated or mono-chlorinated sulfamoylbenzoate analogs in structural biology applications.

Reference Standard for Analytical Method Development

Its unique and well-defined structure, combined with a commercially available 98% purity benchmark, allows it to be used as a reference standard for developing and validating HPLC or LC-MS methods aimed at detecting and quantifying sulfamoylbenzoate metabolites or impurities in environmental or pharmacokinetic samples .

Application
Selection Property
Validation Focus
Late-stage cross-coupling diversification
Dual bromine handles for sequential Pd-catalyzed coupling
Differential functionalization at 3- and 5-positions
Ortho-sulfamoylbenzoate bioisostere synthesis
Methyl ester for hydrolysis/amidation; established pharmacophore context
Anticonvulsant SAR study context
Heavy-atom derivative for crystallography
Two bromine atoms for anomalous scattering
May support experimental phasing in co-crystallization
Reference standard for analytical methods
Defined structure and supplier-reported purity benchmark
HPLC/LC-MS method development for sulfamoylbenzoate detection
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